molecular formula C14H15NO3 B2794426 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid CAS No. 36796-93-7

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid

Cat. No.: B2794426
CAS No.: 36796-93-7
M. Wt: 245.278
InChI Key: NPTBNCSEINFQCT-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.278 g/mol. This compound features a quinoline ring system, which is a heterocyclic aromatic organic compound containing nitrogen. Quinoline derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-Hydroxy-2-quinolones
  • 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid

Uniqueness

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4,8-dimethyl-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-4-3-5-10-9(2)11(6-7-12(16)17)14(18)15-13(8)10/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBNCSEINFQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)N2)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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